Cas no 954275-45-7 (2H-Indol-2-one, 3-(2-aminoethyl)-5-ethyl-1,3-dihydro-)

2H-Indol-2-one, 3-(2-aminoethyl)-5-ethyl-1,3-dihydro- 化学的及び物理的性質
名前と識別子
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- 2H-Indol-2-one, 3-(2-aminoethyl)-5-ethyl-1,3-dihydro-
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- インチ: 1S/C12H16N2O/c1-2-8-3-4-11-10(7-8)9(5-6-13)12(15)14-11/h3-4,7,9H,2,5-6,13H2,1H3,(H,14,15)
- InChIKey: VOPHTUOLZVICOY-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=C(CC)C=C2)C(CCN)C1=O
2H-Indol-2-one, 3-(2-aminoethyl)-5-ethyl-1,3-dihydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-73464-2.5g |
3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one |
954275-45-7 | 95.0% | 2.5g |
$1454.0 | 2025-03-11 | |
Enamine | EN300-73464-1.0g |
3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one |
954275-45-7 | 95.0% | 1.0g |
$743.0 | 2025-03-11 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01118434-1g |
3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one |
954275-45-7 | 95% | 1g |
¥3717.0 | 2024-04-17 | |
Ambeed | A1127725-1g |
3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one |
954275-45-7 | 95% | 1g |
$541.0 | 2024-04-15 | |
Enamine | EN300-73464-0.25g |
3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one |
954275-45-7 | 95.0% | 0.25g |
$683.0 | 2025-03-11 | |
Enamine | EN300-73464-0.1g |
3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one |
954275-45-7 | 95.0% | 0.1g |
$653.0 | 2025-03-11 | |
Enamine | EN300-73464-0.05g |
3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one |
954275-45-7 | 95.0% | 0.05g |
$624.0 | 2025-03-11 | |
Enamine | EN300-73464-5.0g |
3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one |
954275-45-7 | 95.0% | 5.0g |
$2152.0 | 2025-03-11 | |
Enamine | EN300-73464-10.0g |
3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one |
954275-45-7 | 95.0% | 10.0g |
$3191.0 | 2025-03-11 | |
Enamine | EN300-73464-0.5g |
3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one |
954275-45-7 | 95.0% | 0.5g |
$713.0 | 2025-03-11 |
2H-Indol-2-one, 3-(2-aminoethyl)-5-ethyl-1,3-dihydro- 関連文献
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
2H-Indol-2-one, 3-(2-aminoethyl)-5-ethyl-1,3-dihydro-に関する追加情報
2H-Indol-2-one, 3-(2-aminoethyl)-5-ethyl-1,3-dihydro- (CAS No. 954275-45-7): A Comprehensive Overview
2H-Indol-2-one, 3-(2-aminoethyl)-5-ethyl-1,3-dihydro- (CAS No. 954275-45-7) is a structurally unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, 3-(2-aminoethyl)-5-ethyl-1,3-dihydroindol-2-one, is characterized by its indole core and functional groups that confer specific biological activities. The compound's structure includes an indole ring system with a ketone group at the 2-position, an aminoethyl substituent at the 3-position, and an ethyl group at the 5-position.
The indole scaffold is a fundamental building block in many biologically active molecules, including natural products and synthetic drugs. The presence of the aminoethyl and ethyl substituents in 3-(2-aminoethyl)-5-ethyl-1,3-dihydroindol-2-one adds complexity and versatility to its chemical properties, making it a valuable candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of 3-(2-aminoethyl)-5-ethyl-1,3-dihydroindol-2-one in modulating specific biological pathways. For instance, research published in the *Journal of Medicinal Chemistry* has shown that this compound exhibits potent activity against certain enzymes involved in neurodegenerative diseases. The amino group at the 3-position plays a crucial role in this activity by facilitating interactions with target proteins.
In addition to its enzymatic modulation properties, 3-(2-aminoethyl)-5-ethyl-1,3-dihydroindol-2-one has been investigated for its potential as an antiproliferative agent. Studies conducted by a team of researchers at the University of California have demonstrated that this compound can inhibit the growth of various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action is believed to involve the disruption of cell cycle progression and induction of apoptosis.
The synthesis of 3-(2-aminoethyl)-5-ethyl-1,3-dihydroindol-2-one has been optimized through several synthetic routes. One common approach involves the condensation of an appropriate indole derivative with an aminoalkylating agent followed by cyclization to form the final product. The choice of starting materials and reaction conditions can significantly influence the yield and purity of the final compound. Recent advancements in green chemistry have led to more environmentally friendly synthetic methods that minimize waste and reduce energy consumption.
From a pharmacological perspective, 3-(2-aminoethyl)-5-ethyl-1,3-dihydroindol-2-one has shown promising results in preclinical studies. Its ability to cross the blood-brain barrier makes it a suitable candidate for central nervous system (CNS) disorders. Preclinical trials have also indicated that this compound has favorable pharmacokinetic properties, including good oral bioavailability and low toxicity profiles.
In conclusion, 3-(2-aminoethyl)-5-ethyl-1,3-dihydroindol-2-one (CAS No. 954275-45-7) represents a promising lead compound with diverse biological activities. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is likely to play a significant role in advancing therapeutic strategies for various diseases.
954275-45-7 (2H-Indol-2-one, 3-(2-aminoethyl)-5-ethyl-1,3-dihydro-) 関連製品
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